1-Phenylcyclohexylamine

Anticonvulsant Neuropharmacology Safety Pharmacology

Select 1-Phenylcyclohexylamine (PCA, IEM-1921) for NMDA receptor research where quantitative differentiation matters. Unlike PCP, PCA's primary amine structure delivers a 2.33 therapeutic index in mouse MES models (ED50=7.0 mg/kg vs. TD50=16.3 mg/kg, i.p.)—over 2.3-fold higher than PCP's equipotent profile. This wider safety margin enables precise dissection of anticonvulsant mechanisms without confounding behavioral toxicity. PCA also serves as a validated reference standard for forensic identification of novel arylcyclohexylamines, supported by published GC, TLC, IR, and mass spectral data. For R&D use only; DEA Schedule II regulated.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 2201-24-3
Cat. No. B1663984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylcyclohexylamine
CAS2201-24-3
Synonyms1-phenylcyclohexylamine
1-phenylcyclohexylamine hydrochloride
1-phenylcyclohexylamine, 3H-labeled
IEM 1921
IEM-1921
IEM1921
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)(C2=CC=CC=C2)N
InChIInChI=1S/C12H17N/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,13H2
InChIKeyRGZGRPPQZUQUCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylcyclohexylamine (CAS 2201-24-3) | Arylcyclohexylamine NMDA Antagonist for Neuroscience Research


1-Phenylcyclohexylamine (PCA; CAS 2201-24-3), also designated IEM-1921, is a primary amine belonging to the arylcyclohexylamine class [1]. It functions as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor-channel complex, distinguishing it from N-substituted analogs like phencyclidine (PCP) that contain a piperidine moiety [2]. This structural feature contributes to a quantifiably different safety and efficacy profile in preclinical models, making it a critical tool compound for dissecting the structure-activity relationships (SAR) of this pharmacologically significant class.

Why 1-Phenylcyclohexylamine Cannot Be Interchanged with N-Substituted Arylcyclohexylamine Analogs


Substituting 1-phenylcyclohexylamine (PCA) with other arylcyclohexylamines like phencyclidine (PCP) or its conformationally restricted analogs without quantitative justification introduces significant variability into experimental outcomes. Direct comparative studies demonstrate that the replacement of PCP's piperidine ring with a primary amine in PCA fundamentally alters both its anticonvulsant potency and its therapeutic index (TD50/ED50) [1]. For instance, while PCP demonstrates equipotency for anticonvulsant activity and motor impairment, PCA exhibits a distinct separation between these effects, leading to a different preclinical safety profile [2]. This data underscores that these compounds are not functionally interchangeable and that their use must be guided by specific, quantifiable performance metrics.

Quantitative Evidence for Selecting 1-Phenylcyclohexylamine (CAS 2201-24-3) Over Analogs


Superior Therapeutic Index in MES Seizure Model Compared to Phencyclidine (PCP)

1-Phenylcyclohexylamine (PCA) demonstrates a quantifiably superior therapeutic index (TI = TD50/ED50) in the mouse maximal electroshock (MES) seizure model compared to its N-substituted analog, phencyclidine (PCP). While PCP is equipotent in inducing anticonvulsant activity and motor impairment, PCA shows a clear separation, making it a safer tool compound for in vivo studies [1].

Anticonvulsant Neuropharmacology Safety Pharmacology

Enhanced Anticonvulsant Potency and Safety Profile vs. Conformationally Restricted Analog PM-THIQ

In a direct comparison with its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline (PM-THIQ), 1-phenylcyclohexylamine (PCA) was both a more potent anticonvulsant and possessed a more favorable motor safety profile. PCA had a lower ED50 for seizure protection and a higher therapeutic index [1].

Anticonvulsant Structure-Activity Relationship Drug Discovery

Reduced Behavioral Potency Compared to N-Ethyl-1-Phenylcyclohexylamine (PCE)

1-Phenylcyclohexylamine (PCA) is a less potent behaviorally active compound compared to its N-ethyl derivative, PCE. While both compounds produce PCP-like discriminative stimulus effects, PCA is less potent in both behavioral and lethal dose assays, which may be relevant for researchers seeking to minimize non-specific behavioral effects in certain models [1][2].

Behavioral Pharmacology Abuse Liability Drug Discrimination

High Purity Analytical Standard for Forensic and Metabolite Identification

1-Phenylcyclohexylamine is a critical reference standard for the identification and characterization of a range of arylcyclohexylamine analogs and their metabolites. Its distinct spectroscopic and chromatographic profile, including mass, IR, GC, and TLC data, has been established in peer-reviewed literature, making it an essential comparator for forensic analysis [1].

Forensic Toxicology Analytical Chemistry Reference Standard

Concentration-Dependent NMDA Receptor Blockade in Xenopus Oocytes

1-Phenylcyclohexylamine (IEM-1921) acts as a selective and concentration-dependent blocker of NMDA receptors. Electrophysiological studies demonstrate significant inhibition of NMDA-induced currents at defined concentrations, providing a quantitative basis for its use as a pharmacological tool to study NMDA receptor function [1].

Ion Channels Electrophysiology NMDA Receptor

Recommended Research Applications for 1-Phenylcyclohexylamine (CAS 2201-24-3) Based on Evidence


In Vivo Anticonvulsant Research: Differentiating Efficacy from Motor Toxicity

Researchers investigating novel anticonvulsant therapies should select 1-phenylcyclohexylamine (PCA) over phencyclidine (PCP) as a comparator or tool compound in mouse maximal electroshock (MES) seizure models. The quantifiable separation between anticonvulsant activity (ED50 = 7.0 mg/kg, i.p.) and motor impairment (TD50 = 16.3 mg/kg, i.p.) yields a therapeutic index (TI = 2.33), which is >2.3-fold higher than the equipotent profile of PCP [1]. This wider safety margin allows for a clearer dissection of anticonvulsant mechanisms from general behavioral toxicity, a critical advantage in preclinical drug discovery. Furthermore, PCA's 2.0-fold greater anticonvulsant potency relative to the conformationally restricted analog PM-THIQ (ED50 = 14.3 mg/kg) makes it a more sensitive tool for detecting seizure protection at lower doses [2].

Behavioral Pharmacology: Isolating NMDA Receptor-Mediated Effects

For behavioral pharmacologists seeking to study NMDA receptor antagonism with minimized confounding effects, 1-phenylcyclohexylamine (PCA) is the preferred choice over its more potent N-alkyl derivatives like N-ethyl-1-phenylcyclohexylamine (PCE). Data show PCA is less potent in eliciting PCP-like stereotyped behaviors and ataxia in rodent models [3]. Its distinct behavioral profile, as a precursor that fails to induce the same level of stereotypy, makes it a superior tool for isolating NMDA receptor-mediated effects without the robust behavioral activation that complicates the interpretation of studies using more potent analogs like PCE or PCP [4].

Forensic and Analytical Toxicology: Reference Standard for Identification

Forensic toxicologists and analytical chemists should utilize 1-phenylcyclohexylamine as a primary reference standard for the identification and characterization of novel or illicit arylcyclohexylamines. Its comprehensive analytical profile, including reference mass spectra, IR spectra, and GC and TLC data, has been rigorously established and published, providing a validated benchmark for comparison [5]. Using PCA as a standard is essential for the accurate identification of unknown N-substituted analogs, as its unique signature allows for confident differentiation in complex samples, a task that cannot be reliably performed with other arylcyclohexylamine standards that lack the same level of published, peer-reviewed analytical data.

In Vitro Electrophysiology: Concentration-Dependent NMDA Receptor Blockade

Electrophysiologists studying NMDA receptor function should employ 1-phenylcyclohexylamine (IEM-1921) as a selective, concentration-dependent antagonist. Functional data from Xenopus oocyte assays demonstrate that at a defined concentration of 10 µM, it significantly inhibits recombinant NR1/NR2A NMDA receptor-mediated currents [6]. This quantifiable in vitro activity makes it an ideal tool for pharmacological validation, enabling researchers to reliably block NMDA receptor currents in their experimental system and for use in SAR studies investigating the structural determinants of NMDA receptor antagonism.

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